molecular formula C8H7N3O2 B1360024 1-Methyl-6-nitrobenzimidazole CAS No. 5381-79-3

1-Methyl-6-nitrobenzimidazole

Cat. No.: B1360024
CAS No.: 5381-79-3
M. Wt: 177.16 g/mol
InChI Key: HVZQEZDKCBTTTL-UHFFFAOYSA-N
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Description

1-Methyl-6-nitrobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they have been extensively studied for their diverse biological and pharmacological properties. The presence of a nitro group at the 6-position and a methyl group at the 1-position of the benzimidazole ring imparts unique chemical and biological characteristics to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitrobenzimidazole can be synthesized through various methods. One common approach involves the nitration of 1-methylbenzimidazole using a nitrating agent such as nitric acid or a nitric acid-sulfuric acid mixture. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Methyl-6-nitrobenzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy . Additionally, the compound can inhibit certain enzymes and interfere with cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-Methyl-5-nitrobenzimidazole
  • 2-Methyl-6-nitrobenzimidazole
  • 6-Nitrobenzimidazole

Comparison: 1-Methyl-6-nitrobenzimidazole is unique due to the specific positioning of the nitro and methyl groups, which influence its reactivity and biological activity. Compared to 1-Methyl-5-nitrobenzimidazole, the 6-nitro derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and interactions with biological targets .

Biological Activity

1-Methyl-6-nitrobenzimidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their wide array of biological properties, including antimicrobial , antiparasitic , and anticancer activities. The introduction of various substituents, particularly at the 6-position, has been shown to enhance these properties. In particular, the nitro group at this position plays a crucial role in the compound's biological activity by potentially facilitating interactions with DNA and enzymes involved in cellular processes .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Topoisomerase Inhibition : The compound exhibits cytotoxic activity through inhibition of DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death .
  • Reactive Intermediate Formation : Under hypoxic conditions, the nitro group can undergo bioreductive activation, generating reactive intermediates that can damage cellular components. This property is particularly advantageous in targeting hypoxic tumor cells.
  • Phosphodiesterase Inhibition : Recent studies indicate that this compound acts as a phosphodiesterase inhibitor, which may contribute to its anticancer and antimicrobial activities.

Anticancer Activity

The anticancer potential of this compound has been demonstrated in various studies. Table 1 summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)3.1
HCT116 (Colon)3.7
HEK293 (Kidney)5.3

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Studies have reported minimum inhibitory concentrations (MIC) against various pathogens:

PathogenMIC (µg/mL)Reference
Escherichia coli32
Micrococcus luteus16
Vibrio harveyi64

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Anticancer Efficacy in Xenograft Models : A study demonstrated that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was well-tolerated at therapeutic doses, suggesting a favorable safety profile .
  • Synergistic Effects with Other Agents : Research has indicated that combining this compound with established chemotherapeutics enhances anticancer efficacy, potentially allowing for lower doses and reduced side effects .

Properties

IUPAC Name

1-methyl-6-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZQEZDKCBTTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202088
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-79-3
Record name 1-Methyl-6-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5381-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5381-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 1-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper "Vicarious Nucleophilic C-Amination of Nitrobenzene and 5- and 6-Nitro-1-methylbenzimidazoles"?

A1: The research article investigates a novel synthetic method called "vicarious nucleophilic substitution" to introduce amine groups into aromatic compounds. Specifically, the researchers demonstrate this method's effectiveness by applying it to nitrobenzene and two derivatives of 1-methylbenzimidazole: 5-nitro-1-methylbenzimidazole and 6-nitro-1-methylbenzimidazole []. The study focuses on the reaction conditions, yields, and potential applications of this synthetic approach.

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